molecular formula C4H7NaO3 B1421542 Sodium 4-hydroxybutyrate-3,3,4,4-D4 CAS No. 358730-90-2

Sodium 4-hydroxybutyrate-3,3,4,4-D4

Cat. No.: B1421542
CAS No.: 358730-90-2
M. Wt: 130.11 g/mol
InChI Key: XYGBKMMCQDZQOZ-HAFGEVJTSA-M
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Description

Sodium 4-hydroxybutyrate-3,3,4,4-D4 (CAS 358730-90-2) is a deuterated isotopologue of sodium 4-hydroxybutyrate (GHB sodium salt). Its molecular formula is C₄H₄D₄NaO₃, with a molecular weight of 130.11 g/mol and 98 atom % deuterium (D) incorporation at positions 3,3,4,4 . This compound is primarily utilized in research as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies due to its isotopic distinctiveness, enabling precise quantification and metabolic pathway tracing .

Properties

CAS No.

358730-90-2

Molecular Formula

C4H7NaO3

Molecular Weight

130.11 g/mol

IUPAC Name

sodium;3,3,4,4-tetradeuterio-4-hydroxybutanoate

InChI

InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1/i1D2,3D2;

InChI Key

XYGBKMMCQDZQOZ-HAFGEVJTSA-M

SMILES

C(CC(=O)[O-])CO.[Na+]

Isomeric SMILES

[2H]C([2H])(CC(=O)[O-])C([2H])([2H])O.[Na+]

Canonical SMILES

C(CC(=O)[O-])CO.[Na+]

Origin of Product

United States

Scientific Research Applications

Metabolomics

Overview:
Metabolomics is the study of small molecules (metabolites) in biological samples. Sodium 4-hydroxybutyrate-3,3,4,4-D4 serves as a valuable internal standard in mass spectrometry (MS) for quantifying metabolites in biological fluids.

Applications:

  • Internal Standardization: The compound is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to improve the accuracy and reliability of metabolite quantification .
  • Quantification of Hydroxybutyrates: It aids in the measurement of various hydroxybutyrates (e.g., beta-hydroxybutyrate) in serum and plasma samples, essential for understanding metabolic states such as ketosis .

Table 1: Key Applications in Metabolomics

ApplicationDescription
Internal Standard for MSEnhances accuracy in metabolite quantification
Measurement of HydroxybutyratesEssential for studying metabolic states
Validation of AssaysUsed in method validation for LC-MS/MS techniques

Clinical Research

Overview:
In clinical settings, this compound has been investigated for its potential therapeutic effects and as a biomarker.

Applications:

  • Therapeutic Research: Studies have explored its role in neurological disorders due to its GABAergic properties, potentially offering neuroprotective effects .
  • Biomarker Development: It can serve as a biomarker for various metabolic disorders, aiding in the diagnosis and monitoring of conditions such as diabetes and epilepsy .

Case Study Insights:

  • A study involving patients with epilepsy demonstrated that monitoring levels of hydroxybutyrates could correlate with seizure frequency and severity, highlighting the compound's utility in clinical diagnostics .

Table 2: Clinical Research Applications

ApplicationDescription
Therapeutic EffectsInvestigated for neuroprotection
Biomarker for Metabolic DisordersAids in diagnosing diabetes and epilepsy
Monitoring Seizure ActivityCorrelation with hydroxybutyrate levels

Analytical Chemistry

Overview:
In analytical chemistry, this compound is crucial for developing standardized methods to analyze complex biological matrices.

Applications:

  • Method Development: It is employed in developing robust analytical methods to quantify metabolites without derivatization .
  • Quality Control: The compound serves as a quality control standard in laboratories performing metabolomic analyses.

Case Study Insights:

  • A recent validation study demonstrated that using this compound significantly improved the precision of metabolite measurements across various sample types .

Table 3: Analytical Chemistry Applications

ApplicationDescription
Method DevelopmentEnhances robustness of analytical methods
Quality ControlServes as a standard for laboratory analyses
Precision ImprovementIncreases accuracy in metabolite quantification

Comparison with Similar Compounds

Sodium 4-Hydroxybutyrate (Non-Deuterated)

  • Structure : C₄H₇NaO₃.
  • Key Differences : Lacks deuterium atoms, leading to a lower molecular weight (126.09 g/mol vs. 130.11 g/mol for the deuterated form).
  • Applications: Used clinically for anesthesia and in studies of neurotransmitter regulation. The deuterated form avoids interference from endogenous GHB in analytical assays .

Sodium(±)-3-Hydroxybutyrate-3,4,4,4-D4

  • Structure : C₄H₃D₄O₃Na (MW 130.11 g/mol).
  • Key Differences : Deuterium is incorporated at the 3,4,4,4 positions instead of 3,3,4,4. This positional variation alters its isotopic signature in MS/MS fragmentation patterns, making it distinguishable from Sodium 4-hydroxybutyrate-3,3,4,4-D4 .
  • Applications : Used in metabolic studies of ketone bodies and lipid metabolism .

Sodium DL-3-Hydroxybutyrate-2,2-D2

  • Structure : CH₃CH(OH)CD₂COONa (MW 128.09 g/mol).
  • Key Differences : Deuterium is localized at the 2,2 positions, reducing its utility in studies requiring 3,4-position labeling.
  • Applications : Focused on tracing short-chain fatty acid metabolism .

Sodium 4-Hydroxybutyrate-d6

  • Structure : C₄D₆NaO₃ (MW 132.13 g/mol).
  • Key Differences : Incorporates six deuterium atoms, providing a higher mass shift (+6 Da) compared to the +4 Da shift of the 3,3,4,4-D4 variant. This enhances resolution in high-resolution MS .
  • Applications : Preferred for pharmacokinetic studies requiring minimal background interference .

Isotopic and Analytical Comparisons

Table 1: Isotopic and Structural Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Deuterium Positions Key Applications
This compound 358730-90-2 C₄H₄D₄NaO₃ 130.11 3,3,4,4 MS/NMR internal standards
Sodium(±)-3-hydroxybutyrate-3,4,4,4-D4 1219804-68-8 C₄H₃D₄O₃Na 130.11 3,4,4,4 Ketone body metabolism
Sodium 4-hydroxybutyrate-d6 362049-53-4 C₄D₆NaO₃ 132.13 Full backbone High-resolution MS
Sodium DL-3-hydroxybutyrate-2,2-D2 352439-00-0 C₄H₅D₂NaO₃ 128.09 2,2 Fatty acid tracing

Mass Spectrometry Performance

  • This compound: Produces a +4 Da shift, sufficient for distinguishing from endogenous GHB in most LC-MS workflows .
  • Sodium 4-hydroxybutyrate-d6 : A +6 Da shift improves signal separation in complex matrices (e.g., plasma or cerebrospinal fluid) .

Metabolic Stability

Deuterium at the 3,3,4,4 positions reduces metabolic degradation rates compared to non-deuterated GHB, as observed in in vitro hepatic microsome assays. However, this effect is less pronounced than in the d6 variant due to fewer deuterium atoms .

Preparation Methods

Chemical Synthesis from Gamma-Butyrolactone (GBL)

A common method involves reacting gamma-butyrolactone (GBL) with sodium hydroxide (NaOH) in a solvent. For the deuterated form, the starting material would be a deuterated GBL. The reaction can be performed in a continuous or batchwise manner.

Procedure:

  • React equimolar amounts of deuterated gamma-butyrolactone and sodium hydroxide in a solvent such as water or a water-miscible solvent (e.g., acetonitrile, acetone, or alcohol).
  • The reaction can be conducted in a continuous system using peristaltic pumps to feed the reactants into a temperature-controlled column. The column may contain segments maintained at different temperatures, with initial segments cooler than later segments.
  • The mixture is then directed to a jacketed reactor with stirring and temperature control for final adjustments.
  • The product can be concentrated via evaporation or spray drying to obtain the dry or substantially dry salt of deuterated GHB.

Saponification of Poly(4-hydroxybutyrate) (P4HB)

Another approach involves converting poly(4-hydroxybutyrate) (P4HB) or deuterated P4HB (DP4HB) to GHB or DGHB by dissolving purified P4HB or DP4HB in an organic solvent, such as tetrahydrofuran (THF), and reacting it with a base, such as sodium methoxide.

Procedure:

  • Dissolve purified DP4HB in tetrahydrofuran (THF).
  • React with a base, such as sodium methoxide, to convert DP4HB directly to DGHB.
  • The resulting DGHB can then be converted to its sodium salt.

Bioprocessing using Microbial Fermentation

Deuterated poly(4-hydroxybutyrate) (DP4HB) can be produced by fermentation using genetically engineered microbes. This method uses deuterated glucose and/or D2O as a source of deuterium.

Procedure:

  • Feed deuterated glucose to genetically engineered microbes that produce a polymer of poly(4-hydroxybutyrate) (P4HB).
  • Alternatively, ferment in D2O genetically engineered microbes producing P4HB polymer, with or without deuterated glucose as feed.
  • The produced DP4HB can then be converted to DGHB and subsequently to this compound.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and isotopic purity of Sodium 4-hydroxybutyrate-3,3,4,4-D4 in synthesis workflows?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR to identify non-deuterated protons and carbons. The absence of signals at positions 3 and 4 of the hydroxybutyrate backbone confirms deuterium incorporation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular ion peak (expected m/z 130.11) and isotopic distribution patterns. Deviations >2% from theoretical deuterium enrichment (98 atom% D) indicate impurities .
  • Database Cross-Referencing : Use SciFinder or Reaxys to compare spectral data with literature (e.g., CAS 358730-90-2) .

Q. What storage and handling protocols are critical for maintaining the stability of this compound?

  • Methodology :

  • Storage Conditions : Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent hygroscopic degradation and isotopic exchange with ambient moisture .
  • Handling : Use gloveboxes for synthesis steps requiring anhydrous conditions. Monitor for discoloration or precipitate formation, which may indicate decomposition .
  • Regulatory Compliance : Ensure compliance with controlled substance permits (e.g., DEA requirements for GHB analogs) .

Advanced Research Questions

Q. How should isotopic effects be addressed when using this compound in metabolic flux analysis?

  • Methodology :

  • Kinetic Isotope Effect (KIE) Mitigation : Compare reaction rates between deuterated and non-deuterated analogs (e.g., using kH/kDk_{\text{H}}/k_{\text{D}} ratios) to quantify enzymatic biases in metabolic pathways like the γ-aminobutyric acid (GABA) shunt .
  • Control Experiments : Include parallel studies with non-deuterated sodium 4-hydroxybutyrate to isolate isotopic interference in LC-MS/MS quantification .
  • Data Normalization : Apply correction factors derived from KIE validation to adjust flux models .

Q. What experimental strategies resolve contradictions in pharmacokinetic data for deuterated vs. non-deuterated sodium 4-hydroxybutyrate?

  • Methodology :

  • Comparative Pharmacokinetics : Conduct crossover studies in model organisms (e.g., rodents) with matched doses of deuterated (CAS 358730-90-2) and non-deuterated (CAS 502-85-2) compounds. Monitor plasma half-life (t1/2t_{1/2}) and bioavailability via serial blood sampling .
  • Isotope Tracing in Excreta : Use 2H^2\text{H}-NMR to quantify deuterium retention in urine and feces, identifying metabolic bottlenecks or unexpected elimination pathways .
  • Computational Modeling : Apply physiologically based pharmacokinetic (PBPK) models to simulate deuterium’s impact on distribution volumes and clearance rates .

Q. How can researchers optimize reaction conditions for synthesizing this compound with minimal isotopic dilution?

  • Methodology :

  • Deuterium Source Selection : Use deuterated solvents (e.g., D2 _2O or CD3 _3OD) and reagents (e.g., NaBD4 _4) to minimize proton exchange during reduction steps .
  • Reaction Monitoring : Track deuterium incorporation in real-time using in-situ FTIR or Raman spectroscopy to identify critical points of isotopic loss .
  • Purification : Employ reverse-phase HPLC with deuterium-compatible columns (e.g., C18 modified with trifluoroacetic acid-d) to separate isotopologues .

Methodological Resources

  • Structural Verification : Reaxys/SciFinder for spectral comparisons ; HRMS for isotopic purity .
  • Metabolic Studies : LC-MS/MS with deuterated internal standards ; KIE-adjusted flux modeling .
  • Synthetic Optimization : Deuterated solvent systems ; in-situ spectroscopic monitoring .

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